N,N'-diphenylcarbamimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Diphenylcarbamimidate is an organic compound characterized by the presence of two phenyl groups attached to a carbamimidate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N’-Diphenylcarbamimidate can be synthesized through several methods. One common approach involves the reaction of diphenylamine with phosgene, followed by treatment with ammonia. The reaction typically requires controlled conditions, including low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of N,N’-diphenylcarbamimidate may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and solvents can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or distillation to obtain a high-quality compound.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Diphenylcarbamimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where one or both phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylcarbamide, while reduction could produce diphenylamine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-Diphenylcarbamimidate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in biochemical assays and as a reagent in the study of enzyme mechanisms.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which N,N’-diphenylcarbamimidate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Pathways involved may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
N,N’-Dicyclohexylcarbodiimide: Used in peptide synthesis and shares similar reactivity.
N,N’-Dimethylcarbamimidate: Another carbamimidate with different substituents, used in cross-linking proteins.
Uniqueness: N,N’-Diphenylcarbamimidate is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to other carbamimidates. Its phenyl groups provide steric and electronic effects that influence its behavior in chemical reactions and biological systems.
Eigenschaften
Molekularformel |
C13H11N2O- |
---|---|
Molekulargewicht |
211.24 g/mol |
IUPAC-Name |
N,N'-diphenylcarbamimidate |
InChI |
InChI=1S/C13H12N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15,16)/p-1 |
InChI-Schlüssel |
GWEHVDNNLFDJLR-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.